molecular formula Hf B1195468 Hafnium CAS No. 7440-58-6

Hafnium

Cat. No. B1195468
CAS RN: 7440-58-6
M. Wt: 178.5 g/mol
InChI Key: VBJZVLUMGGDVMO-UHFFFAOYSA-N
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Patent
US04176173

Procedure details

Hydrated hafnium-ammonium-gluconate was prepared as follows: 125 grams of hafnium oxychloride.8H2O was dissolved in 600 ml of 50% aqueous solution gluconic acid. Four litters of anhydrous methanol were added to precipitate the hafnium-gluconate and the suspension was heated to 60° with stirring for 30 minutes. The pH of the preparation was then adjusted to 6.5 by addition of concentrated NH4OH. The hot solution was filtered to remove NH4Cl and ammonium gluconate. The precipitate was dried at 90° for 1 hour, resuspended in anhydrous methanol at 60° with stirring for 60 minutes then filtered to remove additional excess of NH4Cl and ammonium-gluconate. The precipitate was further extracted to remove additional NH4Cl and ammonium-gluconate employing anhydrous methanol in a Soxhlet apparatus, extraction was continued until the methanol surrounding the precipitate was clear. The precipitate was then dried at 90° for approximately 2 hours and ground to a fine powder. Elemental analysis was consistent with a formula of (HfO)2 (NH 4)2 gluconate3 (H2O)x. It was found that the same final product was obtained when the molar ratio of gluconic acid to hafnium was varied from 1:1 to 100:1. Moreover, the same product was obtained utilizing hafnium-tetrachloride instead of hafnium-oxychloride.
Name
hafnium oxychloride
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(Cl)Cl.[Hf:4].CO.[O:7]=[C:8]([OH:19])[C@@H:9]([C@H:11]([C@@H:13]([C@@H:15]([CH2:17][OH:18])[OH:16])[OH:14])[OH:12])[OH:10]>>[O:7]=[C:8]([OH:19])[C@@H:9]([C@H:11]([C@@H:13]([C@@H:15]([CH2:17][OH:18])[OH:16])[OH:14])[OH:12])[OH:10].[Hf:4] |f:0.1|

Inputs

Step One
Name
hafnium oxychloride
Quantity
125 g
Type
reactant
Smiles
O(Cl)Cl.[Hf]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the hafnium-gluconate
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to 60°
ADDITION
Type
ADDITION
Details
The pH of the preparation was then adjusted to 6.5 by addition of concentrated NH4OH
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove NH4Cl and ammonium gluconate
CUSTOM
Type
CUSTOM
Details
The precipitate was dried at 90° for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resuspended in anhydrous methanol at 60°
STIRRING
Type
STIRRING
Details
with stirring for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove additional excess of NH4Cl and ammonium-gluconate
EXTRACTION
Type
EXTRACTION
Details
The precipitate was further extracted
CUSTOM
Type
CUSTOM
Details
to remove additional NH4Cl and ammonium-gluconate employing anhydrous methanol
EXTRACTION
Type
EXTRACTION
Details
in a Soxhlet apparatus, extraction
CUSTOM
Type
CUSTOM
Details
The precipitate was then dried at 90° for approximately 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
Type
product
Smiles
[Hf]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.